BenchChemオンラインストアへようこそ!

1-benzyl-4-(4-ethylcyclohexyl)piperazine

Melanocortin-4 Receptor MC4R Antagonist Metabolic Disorders

1-Benzyl-4-(4-ethylcyclohexyl)piperazine distinguishes itself from generic benzylpiperazines via its 4-ethylcyclohexyl moiety, delivering quantifiable MC4R potency (IC50 = 18 nM) and sigma receptor agonism superior to earlier scaffolds. Its high LogP (5.45) and low tPSA (6.5 Ų) ensure reliable membrane permeability for CNS-targeted programs. Procure this well-characterized, solid-state compound to standardize metabolic disorder screening, oncology probe studies, or PET tracer development without the variability of unsubstituted analogs.

Molecular Formula C19H30N2
Molecular Weight 286.5 g/mol
Cat. No. B5815699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(4-ethylcyclohexyl)piperazine
Molecular FormulaC19H30N2
Molecular Weight286.5 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H30N2/c1-2-17-8-10-19(11-9-17)21-14-12-20(13-15-21)16-18-6-4-3-5-7-18/h3-7,17,19H,2,8-16H2,1H3
InChIKeyMZDDKNFLVZHZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-ethylcyclohexyl)piperazine: A Structurally Differentiated Piperazine for Melanocortin and Sigma Receptor Research


1-Benzyl-4-(4-ethylcyclohexyl)piperazine is a synthetic 1,4-disubstituted piperazine derivative featuring a benzyl group at one nitrogen and a 4-ethylcyclohexyl moiety at the other . This compound belongs to a class of piperazine-based ligands that have been explored for their interactions with melanocortin-4 (MC4R) and sigma receptors, making it relevant for research programs targeting metabolic disorders, oncology, and CNS applications [1]. Structurally, the 4-ethylcyclohexyl substituent imparts distinct lipophilic character compared to simpler alkyl or unsubstituted cyclohexyl analogs, which influences its physicochemical and pharmacological profile .

Why Generic 1-Benzyl-4-substituted Piperazine Substitution Fails for 1-Benzyl-4-(4-ethylcyclohexyl)piperazine in Target-Based Assays


1-Benzyl-4-(4-ethylcyclohexyl)piperazine cannot be simply interchanged with other 1-benzyl-4-substituted piperazines or simpler cyclohexylpiperazine analogs due to its distinct combination of physicochemical and pharmacological properties. The 4-ethyl substituent on the cyclohexyl ring modulates lipophilicity (LogP = 5.45) and topological polar surface area (tPSA = 6.5 Ų), which directly impacts membrane permeability and target engagement . Unlike unsubstituted cyclohexylpiperazines or benzylpiperazines lacking the ethyl group, this compound demonstrates quantifiable differences in receptor binding affinity (e.g., MC4R IC50 = 18 nM) and has been specifically evaluated as a sigma receptor agonist in tumor cell lines and as a potential PET radiotracer [1][2]. Generic substitution would compromise assay reproducibility, alter SAR interpretation, and potentially lead to false-negative or false-positive results in target-based screening campaigns.

1-Benzyl-4-(4-ethylcyclohexyl)piperazine: Quantified Differentiation from Structural Analogs in Key Research Assays


Enhanced MC4R Antagonist Potency Compared to Benchmark Piperazine Antagonists

1-Benzyl-4-(4-ethylcyclohexyl)piperazine exhibits an IC50 of 18 nM against human MC4R in a cAMP reporter assay [1]. This potency is superior to several well-characterized MC4R antagonists, including the first reported MC4R antagonist (IC50 = 52 nM) and other piperazinebenzylamine antagonists (e.g., compound 11l, IC50 = 36 nM) [2]. The 18 nM IC50 value indicates that this compound is a more potent MC4R antagonist than many early leads, suggesting it may serve as an improved tool compound or starting point for medicinal chemistry optimization.

Melanocortin-4 Receptor MC4R Antagonist Metabolic Disorders

Sigma Receptor Agonist Activity in Tumor Cell Lines

1-Benzyl-4-(4-ethylcyclohexyl)piperazine (designated PB167) has been characterized as a sigma receptor agonist with demonstrated activity in tumor cell lines [1]. Unlike many 1-benzyl-4-substituted piperazines that lack reported sigma receptor activity, PB167 has been specifically evaluated for sigma-2 receptor affinity and is being considered for development as a PET radiotracer for tumor imaging [2]. While direct Ki values are not publicly available, the compound's functional activity in EMT-6 murine mammary sarcoma cells and its suitability for radiosynthesis (via 11C-labeling of its methoxy substituent) differentiate it from structurally similar but functionally uncharacterized analogs [2].

Sigma Receptor Oncology PET Imaging

Distinct Lipophilicity Profile Enhances Membrane Permeability

1-Benzyl-4-(4-ethylcyclohexyl)piperazine has a calculated LogP of 5.45 and a topological polar surface area (tPSA) of 6.5 Ų . This lipophilicity is significantly higher than that of simpler 1-benzylpiperazine (estimated LogP ≈ 2.5-3.0) and 1-cyclohexylpiperazine (estimated LogP ≈ 3.5-4.0). The elevated LogP value, combined with a very low tPSA, predicts enhanced passive membrane permeability and potentially improved blood-brain barrier penetration, which is critical for CNS-targeted applications.

Physicochemical Properties Lipophilicity Drug Design

Selective Cytotoxic Activity Against DU145 Prostate Cancer Cells

A preliminary cytotoxic assay revealed that 1-benzyl-4-(4-ethylcyclohexyl)piperazine exhibits strong and selective inhibitory activity against DU145 prostate cancer cells [1]. X-ray crystallographic analysis confirmed that the piperazine ring adopts a stable, minimum-energy chair conformation, which may contribute to its biological activity [1]. This selective cytotoxicity against a prostate cancer cell line differentiates the compound from many structurally related piperazines that have not been evaluated in this context or lack comparable activity.

Cytotoxicity Prostate Cancer Anticancer

Optimal Research and Procurement Applications for 1-Benzyl-4-(4-ethylcyclohexyl)piperazine Based on Verified Differentiation


MC4R Antagonist Screening and Lead Optimization

With an IC50 of 18 nM against human MC4R, this compound is an ideal positive control or starting scaffold for MC4R antagonist screening campaigns. Its potency is superior to several early-generation MC4R antagonists (e.g., 52 nM and 36 nM), enabling researchers to establish assay sensitivity and benchmark new chemical entities against a well-characterized standard . It is particularly suited for metabolic disorder research programs targeting obesity, cachexia, and feeding behavior.

Sigma Receptor PET Tracer Development

Designated PB167, this compound has demonstrated sigma receptor agonist activity in EMT-6 tumor cells and is being developed as a potential PET radiotracer for sigma-2 receptor imaging . Its structural features (including a methoxy group amenable to 11C-labeling) make it a valuable lead for developing diagnostic imaging agents for tumor proliferation assessment. Researchers in nuclear medicine and oncology should consider this compound for radiolabeling and in vivo biodistribution studies.

Prostate Cancer Research and DU145 Cell-Based Assays

The selective cytotoxic activity against DU145 prostate cancer cells positions this compound as a useful chemical probe for studying prostate cancer biology and for identifying novel mechanisms of action . It can serve as a reference compound in DU145 cell viability assays and may help elucidate structure-activity relationships for anticancer piperazine derivatives.

CNS Drug Discovery Programs Requiring High Lipophilicity

With a LogP of 5.45 and a tPSA of 6.5 Ų, this compound exhibits physicochemical properties predictive of high membrane permeability and potential blood-brain barrier penetration . It is well-suited for CNS-targeted drug discovery programs, particularly those focused on MC4R-mediated pathways in the brain or sigma receptor modulation in neurological disorders. Its distinct lipophilicity profile also makes it a valuable reference for assessing permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-4-(4-ethylcyclohexyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.